Ethyl 2-(quinolin-8-yloxy)propanoate
Description
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 2-quinolin-8-yloxypropanoate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-14(16)10(2)18-12-8-4-6-11-7-5-9-15-13(11)12/h4-10H,3H2,1-2H3 |
InChI Key |
ZOXBMFDIQAEZAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Chemistry: Building Block for Synthesis
- Ethyl 2-(quinolin-8-yloxy)propanoate serves as a versatile building block for synthesizing more complex quinoline derivatives. Its ability to undergo various chemical reactions makes it valuable in the development of novel compounds with tailored properties.
2. Biological Activities
- Antimicrobial Properties : Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of quinoline compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Activity : this compound and its derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further drug development .
3. Medicinal Chemistry
- The compound is being explored for its therapeutic potential against diseases such as tuberculosis and other mycobacterial infections. Studies have reported that certain derivatives exhibit moderate to good antitubercular activity, showing promise as new treatments in light of increasing antibiotic resistance .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | E. coli | 12.5 µg/mL |
| 8b | S. aureus | 15.0 µg/mL |
| 8c | Bacillus subtilis | 10.0 µg/mL |
| 8d | Proteus mirabilis | 20.0 µg/mL |
Table 2: Anticancer Activity of this compound
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 (Breast Cancer) | 25 |
| 2 | HeLa (Cervical Cancer) | 30 |
| 3 | A549 (Lung Cancer) | 22 |
Case Studies
Case Study 1: Antimicrobial Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against a panel of bacteria and fungi. The results demonstrated that certain modifications to the alkoxy group significantly enhanced antibacterial activity, particularly against resistant strains .
Case Study 2: Anticancer Research
A recent investigation focused on the anticancer effects of this compound derivatives on various cancer cell lines. The study found that compounds with specific substitutions at the quinoline ring exhibited potent cytotoxic effects, suggesting pathways for further drug development targeting cancer therapies .
Comparison with Similar Compounds
Ethyl 2-(quinolin-8-yloxy)acetate
- Structure: Features an acetate backbone instead of propanoate.
- Synthesis: Prepared via conventional heating (48% yield) or microwave-assisted methods (48% yield) using 8-hydroxyquinoline and ethyl chloroacetate .
- Key Differences: The shorter acetate chain reduces steric hindrance but may decrease lipophilicity compared to the propanoate analogue.
Ethyl 2-(8-methoxyquinolin-4-yl)propanoate ()
- Structure: Methoxy substitution at the 8-position of quinoline.
- Synthesis : Synthesized via nucleophilic substitution, yielding 54% purified product.
Quizalofop-P-ethyl
- Structure: A phenoxypropanoate herbicide with a quinoxaline substituent.
- Synthesis: Derived from 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid.
- Key Differences: The quinoxaline moiety confers herbicidal activity, contrasting with Ethyl 2-(quinolin-8-yloxy)propanoate’s focus on medicinal applications .
Physicochemical Properties
Preparation Methods
Reaction Conditions and Catalysts
The reaction typically employs potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone. For instance, a mixture of 8-hydroxyquinoline (10 mmol), ethyl 2-bromopropionate (12 mmol), and K₂CO₃ (15 mmol) in DMF is heated at 80–100°C for 8–12 hours under reflux. The use of DMF enhances the solubility of the reactants and facilitates the deprotonation of 8-hydroxyquinoline, while K₂CO₃ acts as both a base and a mild desiccant to drive the reaction forward.
Workup and Purification
Post-reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with water and brine to remove residual base and solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Crude product purification is achieved via recrystallization from ethanol or column chromatography using silica gel and a hexane-ethyl acetate gradient. Reported yields for this method range from 65% to 78%, depending on the stoichiometric ratios and reaction time.
Esterification of 2-(Quinolin-8-Yloxy)Propanoic Acid
An alternative route involves the synthesis of 2-(quinolin-8-yloxy)propanoic acid followed by esterification with ethanol. While less common due to the additional step, this method is advantageous when the acid intermediate is required for further derivatization.
Synthesis of the Acid Intermediate
2-(Quinolin-8-yloxy)propanoic acid is prepared by hydrolyzing this compound under basic conditions. For example, treatment of the ester with aqueous sodium hydroxide (NaOH) in ethanol at 25°C for 10 hours yields the carboxylic acid. The reaction is monitored by thin-layer chromatography (TLC), and the acid is isolated via acidification with acetic acid, followed by filtration and recrystallization from ethanol.
Esterification with Ethanol
The acid is then re-esterified using ethanol in the presence of a catalytic acid (e.g., sulfuric acid) or a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). In a typical procedure, 2-(quinolin-8-yloxy)propanoic acid (10 mmol) is dissolved in ethanol (30 mL) with concentrated H₂SO₄ (0.5 mL) and refluxed for 6 hours. The ester is extracted with ethyl acetate, washed with NaHCO₃ solution, and purified via recrystallization. This method achieves yields of 70–85%, though it is less time-efficient than direct alkylation.
Comparative Analysis of Methodologies
The table below summarizes the key parameters of the two primary synthesis routes:
| Parameter | Alkylation Method | Esterification Method |
|---|---|---|
| Reaction Time | 8–12 hours | 16–18 hours (two-step) |
| Yield | 65–78% | 70–85% |
| Purification Complexity | Moderate (recrystallization) | High (chromatography) |
| Scalability | High | Moderate |
| Cost Efficiency | High | Lower (additional reagents) |
The alkylation method is favored for industrial-scale production due to its simplicity and lower operational costs, whereas the esterification route is reserved for scenarios requiring the acid intermediate.
Mechanistic Insights and Side Reactions
Hydrolysis Risks
The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions. Prolonged exposure to moisture during storage or reaction workup can degrade the compound to 2-(quinolin-8-yloxy)propanoic acid, necessitating anhydrous conditions and prompt purification.
Recent Advances and Patent Literature
Recent patents highlight innovations in quinoline derivative synthesis, including the use of ionic liquids as green solvents and immobilized catalysts for recyclability. For example, a 2024 patent describes the enzymatic esterification of 2-(quinolin-8-yloxy)propanoic acid using lipase catalysts, achieving enantioselective synthesis with >95% purity . Such methods align with growing demands for sustainable chemistry but remain experimental for this specific compound.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(quinolin-8-yloxy)propanoate, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution between 8-hydroxyquinoline and ethyl chloroacetate in dry acetone, using anhydrous potassium carbonate as a base. Refluxing for 8 hours under anhydrous conditions yields the ester intermediate, which is purified via trituration with cold water, ether extraction, and sodium hydroxide washes to remove unreacted starting materials. Recrystallization from ethanol achieves 90% purity. Optimizing stoichiometry (1:1.5 molar ratio of 8-hydroxyquinoline to ethyl chloroacetate) and maintaining anhydrous conditions are critical for yield improvement .
Q. Which spectroscopic methods are most reliable for confirming the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, providing precise bond lengths (e.g., C–C = 1.512 Å) and dihedral angles (7.94° between the ester group and quinoline ring). FT-IR and Raman spectroscopy validate functional groups, such as ester C=O stretches (~1730 cm⁻¹) and quinoline ring vibrations. SCXRD data (R factor = 0.053) align closely with computational models, ensuring structural accuracy .
Q. What purification techniques are effective post-synthesis, and how do they impact product purity?
Post-synthesis purification involves trituration with cold water to remove K₂CO₃, ether extraction to isolate the organic layer, and washing with 10% NaOH to eliminate acidic byproducts. Drying over anhydrous Na₂SO₄ and recrystallization from ethanol yield colorless crystals with >90% purity. These steps minimize residual solvents and unreacted precursors, ensuring reproducibility in downstream applications .
Advanced Research Questions
Q. How do crystallographic parameters such as dihedral angles and hydrogen bonding networks influence the compound’s physicochemical properties?
The dihedral angle (7.94°) between the ester group and quinoline ring minimizes steric hindrance, enhancing molecular planarity and stability. Hydrogen bonds (O–H⋯O, O–H⋯N, and C–H⋯O) form chains along the [100] axis, contributing to crystal packing density. These interactions reduce solubility in nonpolar solvents but improve thermal stability, as evidenced by melting points >350 K .
Q. What methodological challenges arise in solving the crystal structure using X-ray diffraction, and how do software tools like SHELX improve refinement accuracy?
Challenges include low data-to-parameter ratios (14.4 in this case) and absorption effects from the monoclinic crystal system (space group P2₁/n). SHELXL97 addresses these by applying full-matrix least-squares refinement, achieving an R factor of 0.053. Absorption corrections (multi-scan via CrysAlis PRO) and hydrogen atom placement (riding model) further enhance accuracy. SHELX’s robustness in handling twinned data makes it ideal for small-molecule refinements .
Q. How can computational chemistry (e.g., DFT) complement experimental data in analyzing the electronic structure and vibrational modes of this compound?
Density Functional Theory (DFT) calculates bond critical points (BCPs) and electron density distributions, validating experimental SCXRD bond lengths (e.g., C–O = 1.362 Å). Vibrational modes from FT-IR (e.g., ester C=O stretches) are compared to DFT-predicted frequencies, with deviations <5 cm⁻¹ confirming model reliability. These methods identify electron-deficient regions on the quinoline ring, guiding reactivity predictions in catalytic or medicinal applications .
Data Contradiction Analysis
- Discrepancies in Hydrogen Bonding: While SCXRD identifies O–H⋯N bonds (2.86 Å), DFT may predict slightly shorter lengths due to gas-phase approximations. Experimental data should be prioritized for crystal packing analyses .
- Synthetic Yields: Variations in reported yields (81–90%) stem from differences in solvent purity (anhydrous vs. technical-grade acetone) and reaction time optimization. Reproducibility requires strict control of these parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
